(2S)-2-Amino-2-ethyloctanoic acid

描述

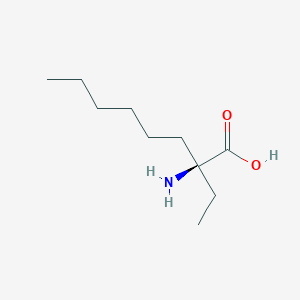

(2S)-2-Amino-2-ethyloctanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H21NO2 and its molecular weight is 187.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It’s worth noting that similar compounds have been found to interact with enzymes such asserine hydroxymethyl transferase . This enzyme plays a crucial role in the one-carbon metabolic pathway, which is essential for DNA synthesis and repair, amino acid metabolism, and other vital cellular processes .

Mode of Action

This could lead to alterations in the metabolic pathways that the enzyme is involved in .

Biochemical Pathways

If we consider its potential interaction with serine hydroxymethyl transferase, it could influence the one-carbon metabolic pathway . This pathway is involved in various critical cellular processes, including DNA synthesis and repair, amino acid metabolism, and methylation reactions .

Pharmacokinetics

The pharmacokinetic properties of (2S)-2-Amino-2-ethyloctanoic acid, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. Therefore, it’s challenging to outline its impact on bioavailability. It’s important to note that the pharmacokinetics of a compound significantly influence its efficacy and safety profile .

Result of Action

Given its potential interaction with serine hydroxymethyl transferase, it could influence various cellular processes, including dna synthesis and repair, amino acid metabolism, and methylation reactions .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, pH levels could impact the compound’s stability and interaction with its target. Acidophilic microorganisms thrive in highly acidic environments (pH 3 or below) and are known to survive in high concentrations of metals . Therefore, the environmental pH and presence of metals could potentially influence the action of this compound.

生物活性

(2S)-2-Amino-2-ethyloctanoic acid, also known as (S)-2-amino-2-ethylhexanoic acid, is a chiral amino acid that has garnered interest in various fields of biological and medicinal research. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies.

This compound is characterized by its chiral center, which influences its interaction with biological systems. Its structure allows it to participate in various biochemical processes, making it a valuable compound for research and pharmaceutical development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds, while the carboxyl group can engage in ionic interactions, modulating enzyme activity and influencing metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways critical for cellular function.

- Receptor Interaction : Its structural similarity to neurotransmitters suggests potential roles in neuromodulation.

Biological Activity

Research has highlighted several areas where this compound exhibits significant biological activity:

- Neurological Effects : Due to its structural resemblance to neurotransmitters, it has been investigated for potential therapeutic applications in neurological disorders.

- Metabolic Pathways : The compound plays a role in various metabolic pathways and is considered a precursor for biologically active compounds.

- Toxicological Profile : Studies indicate that while it can induce certain physiological changes at high doses, its overall safety profile is favorable when used within recommended limits .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Table 1: Summary of Research Findings

Applications in Medicine and Industry

The unique properties of this compound make it a candidate for various applications:

- Pharmaceutical Development : Its role as a chiral building block is crucial in synthesizing complex organic molecules for drug development.

- Cosmetic Industry : Investigated for its safety and efficacy in cosmetic formulations due to its skin-conditioning properties.

科学研究应用

Chemistry

(S)-AEHA serves as a chiral building block in organic synthesis. Its unique stereochemistry allows it to participate in asymmetric synthesis, leading to the formation of complex organic molecules. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

Key Reactions :

- Oxidation : The amino group can be oxidized to form oximes or nitriles.

- Reduction : The carboxyl group can be reduced to form alcohols or aldehydes.

- Substitution : The amino group can undergo nucleophilic substitution reactions to yield amides or esters.

Common Reagents and Conditions :

- Oxidation with potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

- Reduction using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

- Substitution with acyl chlorides or anhydrides in the presence of bases like pyridine.

Biology

In biological research, (S)-AEHA is studied for its role in metabolic pathways and as a precursor for biologically active compounds. It has been implicated in synthesizing metabolites essential for various cellular functions.

Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Metabolic Precursor | Involved in synthesizing biologically active compounds | |

| Therapeutic Effects | Potential use in drug development | |

| Toxicity Assessment | Weak teratogenic effects compared to (R)-enantiomer |

Medicine

(S)-AEHA has potential therapeutic applications, particularly as a precursor in drug development. Its ability to modulate enzyme activity through hydrogen bonding and ionic interactions makes it a candidate for targeted therapies.

Case Studies

- A study on metabolic pathways highlighted its role in synthesizing complex organic molecules used in pharmaceuticals.

- Toxicological evaluations indicated low acute oral toxicity; however, chronic exposure was associated with liver changes and other physiological effects. The no effect level (NOEL) was determined to be 0.1% in dietary studies involving rats.

Industry

In industrial applications, (S)-AEHA is utilized in producing specialty chemicals and as an intermediate in synthesizing polymers and other materials. Its unique properties make it valuable for creating high-performance materials.

属性

IUPAC Name |

(2S)-2-amino-2-ethyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-3-5-6-7-8-10(11,4-2)9(12)13/h3-8,11H2,1-2H3,(H,12,13)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBJUCYPZSRVDF-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@](CC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50553278 | |

| Record name | (2S)-2-Amino-2-ethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114781-19-0 | |

| Record name | (2S)-2-Amino-2-ethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。